(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Overview
Description
The compound (5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. The unique structure of this compound, featuring a thiazolidinedione core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of ethyl acetoacetate with thiourea under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinedione core and 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazolidinedione derivatives.
Substitution: Various substituted thiazolidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those related to inflammation and metabolic disorders.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in inflammatory and metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, glucose metabolism, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.
Pioglitazone: A thiazolidinedione used to treat type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione: is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones
Properties
IUPAC Name |
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-3-22-19(23)18(27-20(22)24)11-13-8-9-16(17(10-13)25-2)26-12-14-6-4-5-7-15(14)21/h4-11H,3,12H2,1-2H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUVSRLNCCIWJN-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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